4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol
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Overview
Description
4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol is an organic compound with a complex structure that includes a methoxyphenyl group, a methylideneamino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol typically involves the reaction of 2-methoxybenzaldehyde with 5-methyl-2-(propan-2-yl)phenol in the presence of an amine catalyst. The reaction proceeds through a Schiff base formation, where the aldehyde group of 2-methoxybenzaldehyde reacts with the amino group of the phenol derivative to form an imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, its phenol group can participate in hydrogen bonding and electron transfer processes, affecting the function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-(Anilinomethyl)phenol
Uniqueness
4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol is unique due to its specific structural features, such as the presence of both methoxy and methylideneamino groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
6325-47-9 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C18H21NO2/c1-12(2)15-10-16(13(3)9-17(15)20)19-11-14-7-5-6-8-18(14)21-4/h5-12,20H,1-4H3 |
InChI Key |
DPJQTLDKNGEWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2OC)C(C)C)O |
Origin of Product |
United States |
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